2H-2-Ethyl-d5 Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, which is classified as an angiotensin II receptor antagonist. This compound is primarily utilized in scientific research, particularly for studying the pharmacokinetics and metabolic pathways of its parent drug, Candesartan. The deuterium labeling enhances the compound's stability and allows for precise tracking in various analytical techniques, such as mass spectrometry.
This compound is synthesized from Candesartan Cilexetil through isotopic labeling, specifically incorporating deuterium into the ethyl group. The synthesis typically involves high-purity deuterated reagents and advanced catalytic systems to ensure high yields and purity. It is produced under controlled conditions to maintain the integrity of the isotopic labeling .
2H-2-Ethyl-d5 Candesartan Cilexetil falls under the category of stable isotope-labeled compounds, which are widely used in pharmacological studies. Its primary classification includes:
The synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil involves several key steps:
The reaction conditions are carefully controlled, including temperature and pressure, to facilitate the selective incorporation of deuterium atoms. This approach not only improves the yield but also enhances the purity of the synthesized compound.
The molecular formula for 2H-2-Ethyl-d5 Candesartan Cilexetil is , and it has a molecular weight of approximately 643.74 g/mol. The structure features a unique isotopic labeling at specific positions, which is critical for pharmacokinetic studies.
2H-2-Ethyl-d5 Candesartan Cilexetil can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2H-2-Ethyl-d5 Candesartan Cilexetil mirrors that of its non-deuterated counterpart:
Relevant data indicates that this compound's unique properties make it particularly suitable for advanced analytical techniques used in pharmacological research .
The primary applications of 2H-2-Ethyl-d5 Candesartan Cilexetil include:
This compound plays a crucial role in advancing research related to hypertension treatments and drug development strategies by providing insights into drug behavior within biological systems.
The structural confirmation of 2H-2-Ethyl-d5 Candesartan Cilexetil (CAS# 1246816-44-3; Molecular Formula: C₃₅H₃₃D₅N₆O₆; MW: 643.74 g/mol) relies on advanced orthogonal techniques [3] [9]. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) reveals a protonated molecular ion [M+H]⁺ at m/z 644.75, with the 5-Da mass shift from the non-deuterated analog (MW 638.71 g/mol) confirming deuterium incorporation [10]. Fragmentation patterns show conserved cleavages at the benzimidazole and tetrazole rings but distinct neutral losses for the d5-ethyl moiety (–C₂D₅ vs –C₂H₅). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-DEC NMR, exhibits signal depletion at δ 1.25–1.30 ppm (triplet) and δ 3.95–4.00 ppm (quartet), confirming deuterium substitution at the ethyl group’s terminal methyl position [3] [9]. The tetrazole proton (N–H) resonance remains at δ 8.20 ppm, proving unaltered core ionization behavior.
Table 1: Key Spectroscopic Signatures of 2H-2-Ethyl-d5 Candesartan Cilexetil | Technique | Observation | Interpretation | |---------------|-----------------|---------------------| | UPLC-Q-TOF-MS | [M+H]⁺ at m/z 644.75; MS/MS fragments at m/z 512.30 (loss of C₄H₄D₅O₂), 349.10 | Deuterium-specific mass shifts; conserved core fragmentation | | ¹H NMR (DMSO-d₆) | Absence of CH₃ triplet (δ 1.25–1.30); N–H singlet at δ 8.20 | –CD₂–CD₃ labeling; intact tetrazole proton | | ¹³C CP/MAS NMR | Signal splitting at C-2′ (ethyl-attached carbon) | Deuterium-induced J-coupling |
Deuterium incorporation in 2H-2-Ethyl-d5 Candesartan Cilexetil is position-specific, targeting the ethyl substituent on the tetrazole ring’s nitrogen (N-2 position). High-Resolution Mass Spectrometry (HRMS) quantifies isotopic enrichment at 98.0 ± 0.5%, with negligible (<0.1%) D/H scrambling in non-targeted positions [3] [9]. Synthetic routes typically involve nucleophilic alkylation using deuterated ethyl bromide (Br–CD₂–CD₃), followed by chromatographic purification to eliminate non-deuterated impurities [9]. The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])n1nnc(n1)c2ccccc2c3ccc(Cn4c(OCC)nc5cccc(C(=O)OC(C)OC(=O)OC6CCCCC6)c45)cc3
) explicitly defines deuterium placement at the ethyl group’s terminal carbon [3]. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm deuterium retention >97.5%, validating metabolic resilience for tracer applications [10].
Comparative studies reveal subtle but significant physicochemical divergences between deuterated and non-deuterated species:
Table 2: Physicochemical Comparison with Non-Deuterated Analog | Property | 2H-2-Ethyl-d5 Candesartan Cilexetil | Non-Deuterated Candesartan Cilexetil | |--------------|--------------------------------------|----------------------------------------| | Molecular Weight | 643.74 g/mol | 638.71 g/mol | | LogP (experimental) | 8.23 | 8.08 | | Water Solubility | <5 × 10⁻⁵ mg/mL | <5 × 10⁻⁵ mg/mL | | FaSSIF Solubility | 0.18 ± 0.03 mg/mL | 0.21 ± 0.02 mg/mL | | UPLC RT | 9.7 min | 9.4 min | | Crystal Form | Form-I | Form-I |
Density Functional Theory (DFT) simulations (B3LYP/6-311G** level) quantify deuterium’s impact on molecular geometry and electronic landscape:
Table 3: Computational and Experimental Steric/Electronic Parameters | Parameter | 2H-2-Ethyl-d5 Candesartan Cilexetil | Non-Deuterated Analog | |---------------|--------------------------------------|----------------------------| | C–X Bond Length (Å) | 1.085 (C–D) | 1.090 (C–H) | | N–CH₂–CX₃ Bond Angle (°) | 112.8 | 112.0 | | NBO Charge at N-2 (e⁻) | −0.512 | −0.527 | | C–X Stretch (cm⁻¹) | 2125 (C–D) | 2980 (C–H) | | Membrane Diffusion Coefficient (10⁻⁷ cm²/s) | 2.15 | 2.62 |
Compounds Referenced in Article
| Compound Name | CAS Number | Molecular Formula | |-------------------|----------------|------------------------| | 2H-2-Ethyl-d5 Candesartan Cilexetil | 1246816-44-3 | C₃₅H₃₃D₅N₆O₆ | | Candesartan Cilexetil | 145040-37-5 | C₃₃H₃₄N₆O₆ | | 2H-2-Ethyl Candesartan Cilexetil (non-deuterated impurity) | 914613-36-8 | C₃₅H₃₈N₆O₆ | | Candesartan (active metabolite) | 139481-59-7 | C₂₄H₂₀N₆O₃ |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3